Ciramadol

描述

属性

IUPAC Name |

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLONZTPXCUPU-ZNMIVQPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018412 |

Source

|

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63269-31-8 |

Source

|

| Record name | Ciramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciramadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ciramadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciramadol (WY-15,705) is a centrally acting analgesic with a unique pharmacological profile that distinguishes it from conventional opioid analgesics. Developed in the late 1970s, it is structurally related to tramadol (B15222), tapentadol, and venlafaxine (B1195380), suggesting a complex mechanism of action.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interactions with opioid receptors and its potential influence on monoamine reuptake systems. While specific quantitative data on its binding affinities and functional potencies are not extensively available in public literature, this guide outlines the established general pharmacology and details the standard experimental protocols used to characterize such a compound.

Core Mechanism of Action: A Dual-Pronged Approach

This compound's primary mechanism of action is centered on its interaction with the μ-opioid receptor (MOR) , where it functions as a mixed agonist-antagonist .[1][2][3] This dual activity is a key characteristic, contributing to its analgesic effects while potentially mitigating some of the undesirable side effects associated with full opioid agonists, such as respiratory depression and abuse potential.[1][2]

Quantitative Pharmacological Profile

A comprehensive understanding of a drug's mechanism of action relies on quantitative data from in vitro assays. The following tables summarize the key pharmacological parameters for this compound. It is important to note that specific values for this compound are not widely reported in publicly available scientific literature; therefore, these tables serve as a template for the types of data required for a full pharmacological characterization.

Table 1: Opioid Receptor Binding Affinities (Ki)

| Compound | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) |

| This compound | Not Available | Not Available | Not Available |

| Morphine (Reference) | ~1-5 | ~50-100 | ~20-50 |

Table 2: Opioid Receptor Functional Activity (EC50 / Emax)

| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |

| This compound | MOR | GTPγS Binding | Not Available | Not Available |

| This compound | MOR | Adenylyl Cyclase Inhibition | Not Available | Not Available |

| DAMGO (Reference Agonist) | MOR | GTPγS Binding | ~10-50 | 100 |

Table 3: Monoamine Transporter Inhibition (IC50)

| Compound | Serotonin (B10506) Transporter (SERT) IC50 (nM) | Norepinephrine (B1679862) Transporter (NET) IC50 (nM) |

| This compound | Not Available | Not Available |

| Venlafaxine (Reference) | ~25-50 | ~50-100 |

Signaling Pathways

The interaction of this compound with the μ-opioid receptor is expected to initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled protein receptors. The agonist component of its activity would lead to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in decreased neuronal excitability and analgesia.

References

a-dimethylamino-m-hydroxybenzyl)cyclohexanol properties

An in-depth technical guide on the properties of Tramadol and its primary active metabolite, O-Desmethyltramadol, is detailed below, tailored for researchers, scientists, and drug development professionals.

Introduction

Tramadol is a centrally acting synthetic opioid analgesic used to treat moderate to moderately severe pain. Its analgesic effects are attributed to its activity as a weak µ-opioid receptor agonist and its ability to inhibit the reuptake of serotonin (B10506) and norepinephrine. The compound is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, which contribute to its overall pharmacological profile through different mechanisms. A significant portion of its analgesic activity comes from its primary active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the µ-opioid receptor. This guide provides a comprehensive overview of the physicochemical and pharmacological properties of Tramadol and O-Desmethyltramadol, along with relevant experimental protocols and pathway visualizations.

Physicochemical Properties

The fundamental physicochemical characteristics of Tramadol and its active metabolite, O-Desmethyltramadol, are summarized in the table below. These properties are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Tramadol | O-Desmethyltramadol (M1) |

| IUPAC Name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | (1R,2R)-1-(3-Hydroxyphenyl)-2-[(dimethylamino)methyl]cyclohexan-1-ol |

| Molecular Formula | C₁₆H₂₅NO₂ | C₁₅H₂₃NO₂ |

| Molecular Weight | 263.38 g/mol | 249.35 g/mol |

| Melting Point | 180-181 °C (Hydrochloride salt) | Data not readily available |

| pKa | 9.41 | 9.6 (amine), 10.5 (phenol) |

| LogP | 2.62 | 1.35 |

| Solubility | Freely soluble in water and ethanol | Soluble in methanol (B129727) |

Pharmacological Properties

The pharmacological profile of Tramadol is complex, involving multiple mechanisms of action that contribute to its analgesic effects.

| Property | Tramadol | O-Desmethyltramadol (M1) |

| Mechanism of Action | Weak µ-opioid receptor agonist; Serotonin-norepinephrine reuptake inhibitor (SNRI) | Potent µ-opioid receptor agonist |

| Receptor Affinity (Ki) | µ-opioid: ~2.1 µM | µ-opioid: ~0.003 µM |

| Metabolism | Primarily hepatic via CYP2D6 and CYP3A4. O-demethylation by CYP2D6 to O-desmethyltramadol (M1) is a key pathway. | Further metabolized by N-demethylation and glucuronidation. |

| Elimination Half-Life | 6.3 hours | 7.4 hours |

| Protein Binding | ~20% | ~20% |

Signaling Pathways

Tramadol and O-Desmethyltramadol exert their primary analgesic effects through the µ-opioid receptor signaling pathway. The binding of the agonist leads to a cascade of intracellular events that ultimately reduce neuronal excitability and nociceptive transmission.

Caption: µ-Opioid receptor signaling cascade initiated by O-Desmethyltramadol.

Experimental Protocols

Synthesis of Tramadol Hydrochloride

A common laboratory-scale synthesis involves a Grignard reaction, followed by a Mannich reaction.

Caption: Workflow for the synthesis of racemic Tramadol HCl.

Methodology:

-

Grignard Reagent Formation: Magnesium turnings are activated in anhydrous tetrahydrofuran (B95107) (THF). 3-Bromoanisole is added dropwise to initiate the formation of 3-methoxyphenylmagnesium bromide.

-

Grignard Reaction: The prepared Grignard reagent is cooled, and a solution of cyclohexanone in anhydrous THF is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried, and concentrated to yield 1-(3-methoxyphenyl)cyclohexanol.

-

Mannich Reaction: The intermediate alcohol is reacted with dimethylamine hydrochloride and paraformaldehyde in the presence of an acid catalyst. The mixture is heated to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is basified, and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting crude Tramadol base is purified, often by column chromatography.

-

Salt Formation: The purified base is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added to precipitate Tramadol hydrochloride. The salt is then collected by filtration and dried.

Quantification in Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of Tramadol and O-Desmethyltramadol in plasma or urine.

Methodology:

-

Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analytes from the biological matrix and remove interfering substances. An internal standard (e.g., deuterated Tramadol) is added prior to extraction.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

-

Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Detection and quantification are performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Caption: Analytical workflow for LC-MS/MS quantification of Tramadol.

Conclusion

Tramadol and its active metabolite, O-Desmethyltramadol, represent a complex yet effective analgesic system. A thorough understanding of their distinct physicochemical properties, pharmacokinetics, and dual mechanism of action is essential for their safe and effective use in clinical practice and for guiding future drug development efforts. The provided protocols and pathways serve as a foundational guide for researchers in this field.

In-Depth Technical Guide to the Synthesis and Stereochemistry of Ciramadol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and critical stereochemical aspects of ciramadol, a potent opioid analgesic. The document details the multi-step synthesis, including the key chemical transformations and the stereochemical control required to obtain the pharmacologically active isomer. Quantitative data from the synthesis is summarized, and detailed experimental protocols for the pivotal reactions are provided. Furthermore, the guide elucidates the stereochemistry of this compound and discusses the pharmacological significance of its specific configuration, drawing parallels with the well-understood stereochemical pharmacology of the related analgesic, tramadol. Visualizations of the synthesis pathway and stereochemical relationships are presented using Graphviz diagrams to facilitate a clear understanding of the core concepts.

Introduction

This compound, chemically known as (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, is a synthetic opioid analgesic developed in the late 1970s.[1] It exhibits a mixed agonist-antagonist profile at the μ-opioid receptor, contributing to its analgesic efficacy with a reduced potential for abuse and respiratory depression compared to traditional opioids.[1] The therapeutic activity of this compound is intrinsically linked to its specific stereochemistry, with the (-)-cis-(1R,2R,R) isomer being the active enantiomer. This guide delves into the chemical synthesis of this complex molecule and explores the nuances of its three-dimensional structure that are crucial for its biological function.

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials and involves several key organic reactions. The overall pathway is outlined below.

Step 1: Claisen-Schmidt Condensation

The synthesis commences with a Claisen-Schmidt condensation between 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone (B45756).[1] This reaction forms the α,β-unsaturated ketone intermediate, 2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one.

Step 2: Michael Addition

The second step involves a Michael addition of dimethylamine (B145610) to the α,β-unsaturated ketone.[1] This reaction introduces the dimethylamino group and sets up the stereochemistry at one of the chiral centers. The product of this step is 2-((3-(methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one.

Step 3: Stereospecific Reduction

A critical step in the synthesis is the stereospecific reduction of the ketone in the aminoketone intermediate. This reduction is carried out using a reducing agent that favors the formation of the cis-aminoalcohol.[1] This step is crucial for establishing the relative stereochemistry between the hydroxyl and the substituted benzyl (B1604629) groups on the cyclohexane (B81311) ring.

Step 4: Hydrolysis of the Protecting Group

The final step is the removal of the methoxymethyl (MOM) protecting group from the phenolic hydroxyl group under mild acidic conditions to yield this compound.[1]

Synthesis Pathway of this compound

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound and its hydrochloride salt. Please note that specific yields for each synthetic step are not consistently reported in the publicly available literature and can vary based on the specific reaction conditions and purification methods employed.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D |

| This compound | C₁₅H₂₃NO₂ | 249.35 | 191-193[2] | -46.92° (c=1.061 in methanol)[2] |

| This compound HCl | C₁₅H₂₄ClNO₂ | 285.81 | 255-257 (effervescence)[2] | -15.31° (c=1.067 in methanol)[2] |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of this compound, based on general procedures for these reaction types as detailed in the primary literature.

Synthesis of 2-(3-(Methoxymethoxy)benzylidene)cyclohexan-1-one (Intermediate C)

Reaction: Claisen-Schmidt Condensation

-

Materials: 3-(Methoxymethoxy)benzaldehyde, Cyclohexanone, Sodium Hydroxide (B78521), Ethanol (B145695).

-

Procedure: A solution of 3-(methoxymethoxy)benzaldehyde (1 equivalent) and cyclohexanone (1.1 equivalents) in ethanol is cooled in an ice bath. An aqueous solution of sodium hydroxide (2 equivalents) is added dropwise with stirring, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 12-24 hours. The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum.

Synthesis of 2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one (Intermediate D)

Reaction: Michael Addition

-

Materials: 2-(3-(Methoxymethoxy)benzylidene)cyclohexan-1-one, Dimethylamine (aqueous solution), Ethanol.

-

Procedure: To a solution of 2-(3-(methoxymethoxy)benzylidene)cyclohexan-1-one (1 equivalent) in ethanol, an excess of aqueous dimethylamine (e.g., 40% solution, 3-5 equivalents) is added. The mixture is stirred at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give the crude product, which can be purified by column chromatography.

Synthesis of cis-2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-ol (Intermediate E)

Reaction: Stereospecific Reduction

-

Materials: 2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-one, Sodium Borohydride (B1222165), Methanol (B129727).

-

Procedure: The aminoketone (1 equivalent) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 equivalents) is added portion-wise over 30 minutes. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and concentrated to yield the cis-aminoalcohol. The stereoselectivity of this reduction is crucial for obtaining the desired cis-isomer.

Synthesis of this compound (Final Product F)

Reaction: Hydrolysis of Methoxymethyl Ether

-

Materials: cis-2-((3-(Methoxymethoxy)phenyl)(dimethylamino)methyl)cyclohexan-1-ol, Hydrochloric Acid, Methanol.

-

Procedure: The MOM-protected aminoalcohol (1 equivalent) is dissolved in methanol. A catalytic amount of concentrated hydrochloric acid is added, and the solution is stirred at room temperature for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude this compound can be purified by crystallization.

Stereochemistry of this compound

This compound has three chiral centers, leading to a possibility of eight stereoisomers. The pharmacologically active form is the (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, with the absolute configuration of (1R, 2R, R).[2]

Stereochemical Relationship in this compound

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ciramadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ciramadol hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Introduction

This compound (also known as WY-15,705) is an opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at the μ-opioid receptor.[1][2][3] This dual activity is thought to contribute to its analgesic effects while potentially offering a safer profile with a ceiling on respiratory depression and a lower abuse potential compared to full opioid agonists.[1][2] Developed in the late 1970s, it is structurally related to compounds like tramadol (B15222) and tapentadol.[1][2] The hydrochloride salt is a common form used in research and development due to its improved solubility and stability.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These properties are critical for formulation development, pharmacokinetic studies, and understanding its behavior in biological systems.

| Property | This compound | This compound Hydrochloride |

| IUPAC Name | 3-[(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | 3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol;hydrochloride |

| CAS Number | 63269-31-8[4] | 63323-46-6[4] |

| Molecular Formula | C₁₅H₂₃NO₂[1][4] | C₁₅H₂₃NO₂·HCl[4] |

| Molecular Weight | 249.35 g/mol [1][4][5] | 285.81 g/mol [4][6] |

| Appearance | Crystalline solid from acetone/hexane[4] | Crystalline solid from acetone/methanol[4] |

| Melting Point | 191-193 °C[4][7] | 255-257 °C (with effervescence)[4] |

| pKa (predicted) | 9.84 ± 0.10[7] | Not applicable |

| Optical Rotation | [α]D²⁵ = -46.92° (c=1.061 in methanol)[4] | [α]D²⁵ = -15.31° (c=1.067 in methanol)[4] |

Signaling Pathway

This compound exerts its primary analgesic effect through interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR). As a mixed agonist-antagonist, its binding can elicit a partial agonist response while also blocking the effects of other full agonists. The agonistic action initiates a signaling cascade that ultimately leads to reduced neuronal excitability and pain transmission.

Caption: μ-opioid receptor signaling pathway activated by this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to accurate characterization of a drug substance. Below are methodologies for determining key physicochemical properties of this compound hydrochloride.

The melting point is a crucial indicator of purity.[8] For a crystalline solid like this compound hydrochloride, a sharp melting range is expected.

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.[9]

-

Sample Preparation: A small amount of finely powdered, dry this compound hydrochloride is packed into a capillary tube to a height of 1-2 mm.[10][11]

-

Methodology:

-

Perform a preliminary rapid heating run (10-20 °C/min) to determine an approximate melting range.[9]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9]

-

Place a new sample in the apparatus and heat at a slow, controlled rate (1-2 °C/min) approaching the expected melting point.[9]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[10]

-

The melting range is reported as T1-T2. For this compound hydrochloride, this is expected to be around 255-257 °C, with observation of effervescence.[4]

-

Thermodynamic solubility is a key parameter influencing drug dissolution and bioavailability. The shake-flask method is considered the "gold standard" for its determination.[12]

-

Materials: this compound hydrochloride, purified water (or relevant buffer, e.g., PBS pH 7.4), vials, thermostatically controlled shaker, filtration system (e.g., 0.22 µm syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV).[12]

-

Methodology:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of the aqueous solvent. This ensures that a saturated solution is formed.[13]

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[12]

-

After incubation, allow the vials to stand for a short period to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve.[12]

-

The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

-

The ionization constant (pKa) is critical for predicting a drug's behavior at different physiological pH values, which affects its absorption, distribution, and target engagement.[14][15]

-

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette for precise titrant delivery.[16][17]

-

Reagents: this compound hydrochloride, standardized 0.1 M hydrochloric acid (HCl), standardized 0.1 M sodium hydroxide (B78521) (NaOH), and a solution to maintain constant ionic strength (e.g., 0.15 M KCl).[16]

-

Methodology:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[16]

-

Dissolve a precisely weighed amount of this compound hydrochloride in a known volume of purified water containing the ionic strength adjuster.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) using 0.1 M HCl.[16]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

Record the pH of the solution after each addition, ensuring the reading has stabilized.[16]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which the compound is 50% ionized.[17]

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the thermodynamic aqueous solubility of a compound like this compound hydrochloride.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. This compound [chemeurope.com]

- 4. This compound [drugfuture.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Phenol, 3-((dimethylamino)(2-hydroxycyclohexyl)methyl)-, hydrochloride, (1R-(1alpha(R*),2alpha))- | C15H24ClNO2 | CID 44462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 63269-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. alnoor.edu.iq [alnoor.edu.iq]

- 11. westlab.com [westlab.com]

- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Ciramadol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and pharmacological properties of Ciramadol. It is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Molecular and Chemical Properties

This compound is a synthetic opioid analgesic with a unique mixed agonist-antagonist profile at the μ-opioid receptor.[1][2][3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₃NO₂ | [1][2][4][5] |

| Molar Mass | 249.35 g/mol | [1][2][4][5] |

| IUPAC Name | 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol | [1][2] |

| CAS Number | 63269-31-8 | [1][2][4] |

| Synonyms | WY-15,705, (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol | [1][4] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 191-193 °C | [4][5] |

| Optical Rotation | [α]D²⁵ -46.92° (c = 1.061 in methanol) | [4][5] |

Molecular Structure and Stereochemistry

This compound possesses a complex stereochemistry with three chiral centers, which is crucial for its pharmacological activity. The absolute configuration has been determined to be (1R, 2R, R).[6] The molecule consists of a phenol (B47542) ring linked to a cyclohexanol (B46403) ring through a dimethylaminomethyl bridge. The cyclohexane (B81311) ring adopts a chair conformation, with the hydroxyl group in an axial position and cis to the bond connecting to the central carbon atom.[6]

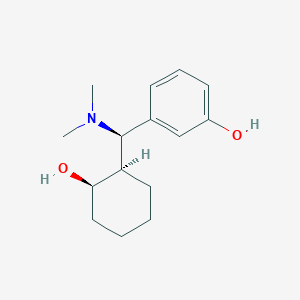

The structural formula of this compound is presented below:

Caption: 2D representation of the molecular structure of this compound.

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone (B45756).[2][3]

Experimental Protocol Summary

The synthesis can be summarized in the following key steps:

-

Claisen-Schmidt Condensation: 3-(methoxymethoxy)benzaldehyde is reacted with cyclohexanone in the presence of a base to form an α,β-unsaturated ketone.[2]

-

Michael Addition: Dimethylamine is added to the α,β-unsaturated ketone via a Michael reaction to introduce the dimethylamino group.[2]

-

Ketone Reduction: The ketone functional group is stereospecifically reduced to a hydroxyl group, yielding the cis-aminoalcohol.[2]

-

Hydrolysis: The methoxymethyl (MOM) protecting group on the phenolic hydroxyl is removed under mild acidic conditions to yield the final product, this compound.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Mechanism of Action

This compound exerts its analgesic effects primarily through its interaction with the μ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[2][4] It is classified as a mixed agonist-antagonist, meaning it can both activate and block the receptor, which may contribute to its lower abuse potential and ceiling effect on respiratory depression compared to full agonists like morphine.[2][3]

Signaling Pathway

The binding of this compound to the μ-opioid receptor initiates a cascade of intracellular events:

-

Receptor Binding: this compound binds to the extracellular domain of the μ-opioid receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi). The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[4]

-

Downstream Effects:

-

The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release from the presynaptic terminal. It can also activate inwardly rectifying potassium channels, leading to hyperpolarization of the neuron and decreased excitability.[4]

-

These actions collectively result in a reduction in the transmission of pain signals.

Signaling Pathway Diagram

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

Experimental Data and Protocols

Numerous studies have investigated the pharmacological properties of this compound. Below is a summary of key findings and an overview of the experimental methodologies employed.

Pharmacokinetic and Efficacy Data

| Study Focus | Dosage | Key Findings | Experimental Protocol Summary | Source(s) |

| Postoperative Pain | 30 mg and 60 mg (intramuscular) | This compound 60 mg showed a faster onset and longer duration of analgesia compared to morphine 10 mg. A dose-response relationship was observed. | Double-blind, placebo-controlled study in 100 patients. Analgesia assessed using visual analog and categorical scales. | [7] |

| Postoperative Pain | 30 mg and 60 mg (oral) | 30 mg oral dose was found to be more effective than 60 mg, and significantly better than pentazocine (B1679294) 50 mg and aspirin (B1665792) 650 mg. | Comparison of 30 mg and 60 mg this compound with pentazocine, aspirin, and placebo in 153 patients. Analgesic efficacy assessed over 6 hours. | [8] |

| Chronic Cancer Pain | Single oral doses | This compound produced significantly more pain relief than placebo, with a dose-dependent effect. Peak activity was at approximately 2 hours. | Double-blind, crossover study in 15 patients. Pain intensity and relief assessed hourly for 4 hours. | [9] |

| Renal Colic | 20 mg (intravenous) | Provided total or very good pain relief in 26 out of 30 patients. Side effects included nausea and dizziness. | Open-label investigation in 30 patients with severe pain from renal colic. | [10] |

| Pharmacokinetics | 30 mg (intravenous) | The disposition of this compound followed a two-compartment open model. The average elimination half-life was 3.85 hours. | Study in 8 healthy volunteers. Plasma concentrations were measured using high-performance liquid chromatography (HPLC). | [11] |

Structural Determination Protocol Summary

The absolute stereochemistry of this compound was determined using X-ray crystallography.[6]

-

Crystal Preparation: A hydrobromide salt of this compound was prepared and a single crystal (0.55 x 0.3 x 0.3 mm) was selected.

-

Data Collection: The crystal was mounted on a Syntex P21 automatic diffractometer. Data were collected using graphite-monochromated Cu Kα radiation with the θ-2θ scan technique.

-

Structure Solution and Refinement: The structure was solved using Patterson superposition and Fourier procedures. The positions of the bromide ions were determined, followed by the elucidation of the positions of the other non-hydrogen atoms. The absolute configuration was then determined.[6]

Conclusion

This compound is a structurally complex analgesic with a distinct pharmacological profile as a mixed agonist-antagonist at the μ-opioid receptor. Its specific stereochemistry is fundamental to its activity. The synthetic pathway, while involving several steps, allows for the stereospecific production of the desired isomer. Its mechanism of action through the Gi-coupled μ-opioid receptor leads to effective analgesia with a potentially favorable side-effect profile compared to full opioid agonists. Clinical studies have demonstrated its efficacy in various pain models, and its pharmacokinetic properties are well-characterized. This guide provides a foundational understanding of the key molecular and pharmacological aspects of this compound for professionals in the field of drug discovery and development.

References

- 1. pnas.org [pnas.org]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

- 6. scispace.com [scispace.com]

- 7. Comparative evaluation of this compound (WY-15.705), morphine and placebo for treatment of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral this compound: a new analgesic for postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic effect of this compound in patients with chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a new potent analgesic, used intravenously in renal colic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Ciramadol, Tramadol, and Tapentadol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciramadol, tramadol (B15222), and tapentadol (B1681240) represent a fascinating triad (B1167595) of centrally acting analgesics that, while structurally related, exhibit distinct pharmacological profiles. This technical guide provides an in-depth comparative analysis of these three compounds, focusing on their chemical structures, mechanisms of action, receptor binding affinities, metabolic pathways, and pharmacokinetic and pharmacodynamic properties. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of analgesics and pain management.

Chemical Structures and Relationships

This compound, tramadol, and tapentadol are synthetic, centrally acting analgesics.[1] Tramadol and tapentadol share a similar chemical backbone, with tapentadol being a simpler, non-racemic molecule.[1] this compound is also structurally related.[1]

Table 1: Chemical Properties of this compound, Tramadol, and Tapentadol

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | 3-[(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | C₁₅H₂₃NO₂ | 249.35 |

| Tramadol | (1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | C₁₆H₂₅NO₂ | 263.38 |

| Tapentadol | 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol | C₁₄H₂₃NO | 221.34 |

Mechanism of Action

The analgesic effects of these compounds are mediated through a combination of opioid and non-opioid mechanisms, with notable differences in their receptor interactions.

Opioid Receptor Activity

All three compounds interact with the μ-opioid receptor (MOR), a key target in pain modulation. However, their modes of interaction differ significantly.

-

This compound is a mixed agonist-antagonist at the μ-opioid receptor.[1] This dual activity may contribute to its ceiling effect on respiratory depression, a significant safety advantage over full MOR agonists.[1]

-

Tramadol itself has a relatively low affinity for the μ-opioid receptor. Its primary opioid-mediated analgesia comes from its active metabolite, O-desmethyltramadol (M1), which exhibits a much higher affinity for the MOR.[2]

-

Tapentadol is a direct agonist of the μ-opioid receptor, and unlike tramadol, does not rely on metabolic activation for its opioid effects.[3]

Monoamine Reuptake Inhibition

In addition to their opioid activity, tramadol and tapentadol also modulate monoaminergic systems by inhibiting the reuptake of norepinephrine (B1679862) (NE) and, in the case of tramadol, serotonin (B10506) (5-HT). This dual mechanism of action contributes to their analgesic efficacy, particularly in neuropathic pain states.[4][5]

-

Tramadol is a serotonin-norepinephrine reuptake inhibitor (SNRI).[6] The racemic mixture of tramadol consists of two enantiomers with distinct activities: the (+)-enantiomer preferentially inhibits serotonin reuptake, while the (-)-enantiomer is a more potent inhibitor of norepinephrine reuptake.[2]

-

Tapentadol primarily inhibits the reuptake of norepinephrine with negligible effects on serotonin reuptake.[3][7] This more selective action on the noradrenergic system may contribute to a different side-effect profile compared to tramadol.

Below is a Graphviz diagram illustrating the signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data for the receptor binding affinities, analgesic potency, and pharmacokinetic parameters of this compound, tramadol, and tapentadol.

Table 2: Receptor Binding Affinities (Ki, nM)

| Compound | μ-Opioid Receptor (MOR) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| This compound | Data not available | Data not available | Data not available |

| Tramadol | 2100[1] | 790[8] | 990[8] |

| O-desmethyltramadol (M1) | 3.4[9] | - | - |

| Tapentadol | 96[3] | 480[3] | 2370[3] |

Table 3: Analgesic Potency (ED₅₀, mg/kg)

| Compound | Mouse Hot Plate Test | Mouse/Rat Tail Flick Test |

| This compound | Data not available | Data not available |

| Tramadol | 21.4 (s.c., 48°C)[1] | 22.8 (s.c.)[1] |

| Tapentadol | Data not available in comparable format | Data not available in comparable format |

Table 4: Pharmacokinetic Parameters in Humans

| Compound | Half-life (t₁/₂, h) | Time to Max. Concentration (Tₘₐₓ, h) | Max. Concentration (Cₘₐₓ, ng/mL) | Area Under the Curve (AUC, ng·h/mL) |

| This compound | 3.85[10] | - | - | - |

| Tramadol | ~6[2] | ~2[11] | ~308 (100 mg oral)[12] | ~2390 (100 mg oral)[12] |

| Tapentadol | ~4[13] | ~1.25[13] | ~155 (100 mg oral) | ~785 (100 mg oral) |

Metabolic Pathways

The metabolism of these compounds is a critical determinant of their clinical efficacy and potential for drug-drug interactions.

-

This compound: The desmethyl metabolite of this compound has been identified, but it was not detected in plasma after intravenous administration in one study.[10]

-

Tramadol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[2] O-demethylation by CYP2D6 produces the active metabolite M1, which is crucial for its opioid-mediated analgesia. N-demethylation to M2 is catalyzed by CYP2B6 and CYP3A4.[2]

-

Tapentadol undergoes extensive phase II metabolism, primarily through glucuronidation, to form inactive metabolites.[3] Unlike tramadol, it is not significantly metabolized by the cytochrome P450 system, reducing the potential for clinically relevant drug-drug interactions.[3]

Below is a Graphviz diagram illustrating the metabolic pathways.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the μ-opioid receptor.

Materials:

-

Cell membranes expressing the human μ-opioid receptor.

-

Radioligand (e.g., [³H]-DAMGO).

-

Test compound (this compound, tramadol, or tapentadol).

-

Naloxone (B1662785) (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add assay buffer, radioligand at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Below is a Graphviz diagram illustrating the experimental workflow.

Hot Plate Test for Analgesia in Rodents

This protocol describes the hot plate test, a common method for assessing the analgesic efficacy of compounds against thermal pain.

Materials:

-

Hot plate apparatus with adjustable temperature control.

-

Transparent cylindrical restrainer.

-

Test animals (e.g., mice or rats).

-

Test compound (this compound, tramadol, or tapentadol) or vehicle control.

-

Timer.

Procedure:

-

Habituate the animals to the testing room and apparatus.

-

Set the hot plate temperature to a noxious level (e.g., 52-55°C).

-

Administer the test compound or vehicle to the animals at a predetermined time before testing.

-

Place an animal on the hot plate and immediately start the timer.

-

Observe the animal for nocifensive behaviors, such as paw licking, jumping, or vocalization.

-

Stop the timer at the first sign of a nocifensive response and record the latency.

-

Remove the animal from the hot plate immediately to prevent tissue damage. A cut-off time (e.g., 30-60 seconds) should be established to avoid injury.

-

Compare the latencies of the treated groups to the control group to determine the analgesic effect.

Tail-Flick Test for Analgesia in Rodents

This protocol describes the tail-flick test, another widely used method for evaluating analgesic activity against a thermal stimulus.

Materials:

-

Tail-flick apparatus with a radiant heat source.

-

Animal restrainer.

-

Test animals (e.g., mice or rats).

-

Test compound (this compound, tramadol, or tapentadol) or vehicle control.

-

Timer.

Procedure:

-

Gently place the animal in the restrainer, leaving the tail exposed.

-

Position the tail over the radiant heat source.

-

Activate the heat source and start the timer.

-

Observe for a rapid flick or withdrawal of the tail from the heat.

-

Stop the timer at the moment of the tail flick and record the latency.

-

A cut-off time should be set to prevent tissue damage.

-

Administer the test compound or vehicle and repeat the test at specified time points to assess the time course of the analgesic effect.

-

Compare the latencies of the treated groups to the control group.

Conclusion

This compound, tramadol, and tapentadol are structurally related analgesics with distinct and complex pharmacological profiles. Tramadol and tapentadol exhibit a dual mechanism of action involving both μ-opioid receptor agonism and monoamine reuptake inhibition, with key differences in their reliance on metabolic activation and their effects on the serotonergic system. This compound's mixed agonist-antagonist activity at the μ-opioid receptor presents a unique profile with potential safety benefits. A thorough understanding of these differences is crucial for the rational design and development of novel analgesics with improved efficacy and safety profiles. Further research is warranted to fully elucidate the quantitative pharmacological properties of this compound to allow for a more complete comparative analysis.

References

- 1. Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of tramadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat cold water tail-flick: a novel analgesic test that distinguishes opioid agonists from mixed agonist-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preliminary pharmacokinetics of intravenous this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tramadol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pharmacokinetic evaluation of tapentadol extended-release tablets in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tapentadol hydrochloride: A novel analgesic - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Ciramadol to Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciramadol, a synthetic opioid analgesic, exhibits a complex pharmacological profile characterized by its mixed agonist-antagonist activity at the µ-opioid receptor. A comprehensive understanding of its interaction with the triad (B1167595) of classical opioid receptors—mu (µ), delta (δ), and kappa (κ)—is paramount for elucidating its mechanism of action and guiding further drug development. This technical guide provides a detailed overview of the in vitro binding affinity of this compound and its enantiomers to these receptors. It consolidates quantitative binding data from key studies, outlines the experimental methodologies employed for their determination, and visually represents the associated biochemical pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical determinant of its potency and potential pharmacological effects. In the context of opioid research, this is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of a radioligand. A lower Kᵢ value signifies a higher binding affinity.

The stereochemistry of this compound plays a pivotal role in its receptor interaction. The following tables summarize the in vitro binding affinities of the enantiomers of this compound for the µ, δ, and κ opioid receptors, as determined by radioligand displacement assays.

Table 1: In Vitro Binding Affinity (Kᵢ, nM) of (-)-Ciramadol at Opioid Receptors

| Opioid Receptor Subtype | Kᵢ (nM) | 95% Confidence Limits (nM) |

| Mu (µ) | 2.5 | 1.8 - 3.5 |

| Delta (δ) | 184 | 121 - 280 |

| Kappa (κ) | 1.8 | 1.1 - 2.9 |

Table 2: In Vitro Binding Affinity (Kᵢ, nM) of (+)-Ciramadol at Opioid Receptors

| Opioid Receptor Subtype | Kᵢ (nM) | 95% Confidence Limits (nM) |

| Mu (µ) | 25.8 | 18.2 - 36.6 |

| Delta (δ) | 162 | 105 - 250 |

| Kappa (κ) | 29.2 | 20.6 - 41.4 |

Data sourced from Aceto, M. D., et al. (1999). Louis S. Harris Memorial Tribute. A tribute to a true opioid pharmacologist. Problems of Drug Dependence, 1998, 269.

Experimental Protocols

The determination of this compound's binding affinity to opioid receptors is achieved through competitive radioligand binding assays. This section details a generalized yet comprehensive protocol based on established methodologies in the field.

Materials and Reagents

-

Receptor Source: Homogenates of guinea pig brain tissue or cell lines (e.g., CHO, HEK293) stably expressing recombinant human or rodent µ, δ, or κ opioid receptors.

-

Radioligands:

-

For µ receptors: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

-

For δ receptors: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin)

-

For κ receptors: [³H]U69,593 ((+)-(5α,7α,8β)-N-Methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzeneacetamide)

-

Non-selective antagonist for determining non-specific binding: Naloxone (B1662785)

-

-

Test Compounds: (-)-Ciramadol hydrochloride and (+)-Ciramadol hydrochloride, dissolved in an appropriate solvent (e.g., DMSO, distilled water).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail: A suitable liquid scintillation fluid for detecting tritium.

-

Instrumentation:

-

Homogenizer

-

Centrifuge (refrigerated)

-

Liquid scintillation counter

-

96-well microplates

-

Cell harvester and glass fiber filters (e.g., Whatman GF/B)

-

Preparation of Brain Homogenates

-

Euthanize guinea pigs according to institutionally approved protocols.

-

Rapidly dissect the brains and place them in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

Resuspend the pellet in fresh, ice-cold Tris-HCl buffer.

-

Incubate the suspension at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids.

-

Centrifuge again at high speed and resuspend the final pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or Lowry assay).

Competitive Binding Assay Procedure

-

Prepare serial dilutions of (-)-Ciramadol and (+)-Ciramadol in the assay buffer.

-

In a 96-well microplate, add the following components in triplicate for each receptor type:

-

Total Binding: Assay buffer, the respective radioligand (at a concentration close to its Kd), and the membrane preparation.

-

Non-specific Binding: A high concentration of naloxone (e.g., 10 µM), the radioligand, and the membrane preparation.

-

Competitive Binding: A specific concentration of the this compound enantiomer, the radioligand, and the membrane preparation.

-

-

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Quantify the amount of bound radioactivity in each vial using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (this compound enantiomer) concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway of a G-protein Coupled Opioid Receptor

The Glucuronidation of Ciramadol: A Technical Overview of its Metabolism and Drug Interaction Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine 5'-diphospho-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a critical role in the phase II metabolism of a wide array of xenobiotics and endogenous compounds.[1][2][3] By catalyzing the covalent attachment of glucuronic acid to a substrate, UGTs increase the water solubility of the compound, facilitating its excretion from the body.[4] This process, known as glucuronidation, is a major detoxification pathway and can significantly influence the pharmacokinetic and pharmacodynamic properties of many drugs.[5] Understanding the interaction of therapeutic agents with UGT enzymes is therefore paramount in drug development to predict potential drug-drug interactions (DDIs) and ensure patient safety.[2][6]

Ciramadol, a centrally acting analgesic, undergoes significant metabolism, with glucuronidation being a key elimination pathway.[7] This technical guide provides a comprehensive overview of the current knowledge regarding the glucuronidation of this compound, with a focus on quantitative data, experimental methodologies, and the potential for DDIs. While direct evidence of this compound actively modulating UGT activity is limited, its role as a UGT substrate makes it susceptible to interactions with co-administered drugs that can inhibit these enzymes.

Quantitative Data on this compound Glucuronidation

In vitro studies utilizing human and dog liver microsomes have provided valuable quantitative data on the kinetics of this compound glucuronidation and its inhibition by other compounds. The following table summarizes the key findings from these studies.

| Parameter | Species | Value | Compound | Notes |

| Vmax | Human | 1.56 nmol/min/mg microsomal protein | This compound | Rate of this compound glucuronidation.[7] |

| Vmax | Dog | 5.40 nmol/min/mg microsomal protein | This compound | Rate of this compound glucuronidation.[7] |

| Ki | Human | 3-4 times higher than diazepam's Ki | Lorazepam | Inhibition constant for this compound glucuronidation.[7] |

| Ki | Human | 3-4 times higher than diazepam's Ki | Oxazepam | Inhibition constant for this compound glucuronidation.[7] |

| Inhibition Type | Human | Competitive | Lorazepam, Oxazepam, Diazepam | Mode of inhibition of this compound glucuronidation.[7] |

Experimental Protocols

The investigation of this compound's glucuronidation and its inhibition has employed both in vitro and in vivo methodologies.

In Vitro UGT Inhibition Assay

-

Objective: To determine the kinetic parameters of this compound glucuronidation and the inhibitory potential of co-administered drugs.

-

Materials:

-

Human and dog liver microsomes

-

This compound hydrochloride

-

UDP-glucuronic acid (UDPGA)

-

Inhibitor compounds (e.g., Diazepam, Lorazepam, Oxazepam)

-

Buffer solution (e.g., Tris-HCl with MgCl2)

-

HPLC system for analysis

-

-

Procedure:

-

Liver microsomes are incubated with varying concentrations of this compound in the presence and absence of potential inhibitors.

-

The enzymatic reaction is initiated by the addition of UDPGA.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The formation of the this compound glucuronide metabolite is quantified using a validated HPLC method.

-

Kinetic parameters (Vmax, Km) and inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate graphical methods (e.g., Lineweaver-Burk plots).

-

In Vivo Drug Interaction Study in a Canine Model

-

Objective: To assess the impact of a potential UGT inhibitor on the pharmacokinetics of this compound in a living organism.

-

Materials:

-

Beagle dogs

-

This compound for intravenous and oral administration

-

Inhibitor drug (e.g., Diazepam, Lorazepam) for pre-treatment

-

Blood collection supplies

-

Analytical method for quantifying this compound and its metabolites in plasma

-

-

Procedure:

-

A baseline pharmacokinetic profile of this compound is established in the dogs following intravenous and oral administration.

-

The dogs are then pre-treated with the inhibitor drug for a specified period.

-

This compound is re-administered (intravenously or orally) to the pre-treated dogs.

-

Blood samples are collected at various time points post-Ciramadol administration.

-

Plasma concentrations of this compound and its glucuronide metabolite are determined.

-

Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated and compared between the baseline and inhibitor-treated phases to assess the extent of the drug interaction.[7]

-

Visualizations

Metabolic Pathway of this compound

References

- 1. Modulation of UDP-glucuronosyltransferase activity by endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UDP-glucuronosyltransferases and clinical drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of the UDP‐glucuronosyltransferase transcriptome in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and synthetic inhibitors of UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Identification of UDP-Glucuronosyltransferases (UGTs) Involved in Drug Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 6. criver.com [criver.com]

- 7. Inhibition of this compound glucuronidation by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

Absolute Configuration of Ciramadol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciramadol, scientifically known as (-)-cis-2-(α-dimethylamino-m-hydroxybenzyl)cyclohexanol, is a potent analgesic agent with a complex stereochemical profile that dictates its pharmacological activity. As a mixed agonist-antagonist at the μ-opioid receptor, the spatial arrangement of its three chiral centers is critical to its interaction with biological targets. This technical guide provides an in-depth exploration of the absolute configuration of this compound's enantiomers, detailing the experimental methods used for its determination, its synthesis and resolution, and the stereoselective nature of its pharmacological action.

Chemical Structure and Absolute Configuration

This compound possesses three chiral centers, leading to the possibility of eight stereoisomers. The pharmacologically active enantiomer has been unequivocally identified through X-ray crystallography.

The absolute configuration of the active enantiomer of this compound is (-)-(1R,2R)-2-[(R)-α-(Dimethylamino)-m-hydroxybenzyl]cyclohexanol .[1] Its Chemical Abstracts Service (CAS) name is 3-[(R)-(Dimethylamino)[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol.[1]

Diagram of this compound's Absolute Configuration

References

Ciramadol CAS number 63269-31-8

An In-depth Technical Guide to Ciramadol (CAS Number: 63269-31-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (also known as WY-15,705) is a synthetic opioid analgesic developed in the late 1970s.[1][2] Structurally, it is a benzylamine (B48309) derivative related to compounds such as tramadol (B15222) and tapentadol.[1][3] Pharmacologically, this compound is characterized as a mixed agonist-antagonist at the μ-opioid receptor.[1][3][4] This profile suggests a potential for providing analgesia with a reduced risk of abuse and a ceiling effect on respiratory depression, making it a compound of significant interest in pain management research.[1][2] Clinical studies have shown its analgesic potency to be slightly greater than codeine but less than morphine, with efficacy in treating postoperative and chronic pain.[1][5][6][7]

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, synthesis, and analytical methodologies related to this compound, intended as a resource for professionals in drug development and pharmacology.

Chemical and Physical Properties

This compound is a crystalline solid. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 63269-31-8 | [1][8][9] |

| IUPAC Name | 3-{(R)-Dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]}methyl]phenol | [1][3] |

| Other Names | WY-15,705, (-)-cis-2-(a-dimethylamino-m-hydroxybenzyl)cyclohexanol | [8] |

| Molecular Formula | C₁₅H₂₃NO₂ | [1][8] |

| Molar Mass | 249.354 g·mol⁻¹ | [1] |

| Melting Point | 191-193 °C | [8] |

| Appearance | Crystals from acetone/hexane | [8] |

| SMILES | OC1=CC=CC(--INVALID-LINK--N(C)C)=C1 | [1] |

| InChI Key | UVTLONZTPXCUPU-ZNMIVQPWSA-N | [1] |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is through its interaction with the μ-opioid receptor, where it exhibits mixed agonist-antagonist activity.[1][3] As a partial agonist, it binds to and activates the receptor but produces a submaximal response compared to full agonists like morphine.[3] This property is believed to contribute to its ceiling effect on respiratory depression and lower abuse potential.[1][2] Some sources also suggest a potential dual action as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to tramadol, which would contribute to its analgesic effect by modulating descending inhibitory pain pathways, though this is less characterized than its opioid activity.[10]

Receptor Binding Profile

| Compound | Receptor | Kᵢ (nM) | Reference(s) |

| (±)-Tramadol | hMOR | 2400 | [6] |

| (+)-M1 (metabolite) | hMOR | 3.4 | [6] |

| (-)-M1 (metabolite) | hMOR | 240 | [6] |

Note: This data is for tramadol, not this compound, and is presented for comparative purposes only.

Pharmacokinetics

A preliminary pharmacokinetic study of a 30 mg intravenous dose of this compound in eight healthy human volunteers revealed the following parameters. The disposition of the drug was described by a two-compartment open model. The desmethyl metabolite of this compound was not detected in the plasma during this study.[11]

| Parameter | Mean Value | Unit | Reference |

| Distribution Volume | 56 L | L | [11] |

| Elimination Half-life (t½) | 3.85 | hours | [11] |

| Mean Body Clearance | 154 | mL/min | [11] |

Signaling Pathway

Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates an intracellular signaling cascade. The receptor is coupled to an inhibitory G-protein (Gαi/o). Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors to produce an overall inhibitory effect on the neuron, reducing nociceptive signaling.

Caption: Canonical Gi-coupled opioid receptor signaling pathway.

Synthesis and Analysis

Synthetic Workflow

The synthesis of this compound is a multi-step process starting from 3-(methoxymethoxy)benzaldehyde (B1366918) and cyclohexanone.[1] The key transformations include a Claisen-Schmidt condensation, Michael addition of dimethylamine, stereospecific reduction of the ketone, and a final hydrolysis step to yield the free phenol (B47542).

Caption: Key steps in the chemical synthesis of this compound.

Analytical Methodology: HPLC-UV

A high-performance liquid chromatographic (HPLC) method with UV detection is suitable for the quantification of this compound in biological matrices such as human plasma.[11] The following protocol is a representative method adapted from procedures for the related compound, tramadol.[12][13]

Objective: To determine the concentration of this compound in human plasma.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS), e.g., another benzylamine analgesic not present in the sample

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Buffer salts (e.g., potassium phosphate)

-

Acids/Bases for pH adjustment (e.g., phosphoric acid)

-

Human plasma (blank, for calibration standards and controls)

-

Extraction solvent (e.g., methyl tert-butyl ether)

2. Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add 50 µL of the Internal Standard working solution.

-

Add 100 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.

-

Add 2 mL of extraction solvent.

-

Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an HPLC autosampler vial.

3. Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent with UV detector.

-

Column: C18 reverse-phase column (e.g., BDS-Hypersil-C18, 5 µm, 250 x 4.6 mm).[12]

-

Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM KH₂PO₄, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

UV Detection Wavelength: ~270 nm (based on phenol chromophore).

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r² > 0.99).

-

Quantify this compound in unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Protocols

In Vitro: Radioligand Binding Assay

This protocol describes a standard competitive binding assay to determine the binding affinity (Kᵢ) of a test compound like this compound for the μ-opioid receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human μ-opioid receptor.

1. Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR cells).[14]

-

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).[15]

-

Test Compound: this compound.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[15]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[15]

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[15]

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]

-

Filtration: Terminate the reaction by rapidly filtering the contents through glass fiber filters using a cell harvester. Wash filters multiple times with ice-cold assay buffer to remove unbound radioligand.[15]

-

Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.[15]

3. Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[15]

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]-DAMGO binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Caption: Workflow for an in vitro radioligand binding assay.

In Vivo: Hot Plate Analgesia Test

The hot plate test is a standard method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[16]

Objective: To evaluate the analgesic effect of this compound in a rodent model.

1. Materials and Apparatus:

-

Subjects: Male Swiss-Webster mice (20-30 g).

-

Apparatus: Hot plate apparatus with adjustable, constant temperature control (e.g., Ugo Basile).[17]

-

Test Compound: this compound, dissolved in a suitable vehicle (e.g., saline).

-

Control: Vehicle solution.

-

Positive Control: Morphine (e.g., 10 mg/kg).

2. Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

-

Temperature Setting: Set the hot plate surface temperature to a constant, non-tissue-damaging temperature (e.g., 55 ± 1°C).[18]

-

Baseline Latency: Place each mouse individually on the hot plate within a transparent glass cylinder to confine it.[16] Measure the time (latency) until the animal exhibits a nociceptive response (e.g., licking a hind paw, jumping).[16] This is the baseline latency. A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

-

Dosing: Administer this compound, vehicle, or morphine to different groups of animals via the desired route (e.g., intraperitoneal, oral).

-

Post-Dosing Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency again.

-

Data Recording: Record the latency for each animal at each time point.

3. Data Analysis:

-

The analgesic effect is often expressed as the Maximum Possible Effect (% MPE).

-

Calculate % MPE using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 .

-

Compare the % MPE between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Clinical Overview and Conclusion

Clinical trials have demonstrated that this compound is an effective analgesic for postoperative pain and chronic pain due to cancer.[5][7] In postoperative settings, a 30 mg oral dose of this compound was found to be significantly more effective than 50 mg of pentazocine (B1679294) and placebo, and generally more effective than a 60 mg dose of this compound.[5] In other studies, oral doses of 20 mg and 60 mg were found to be as effective as 60 mg of codeine for postoperative pain relief.[6] The side effects reported are typical for opioids, including sedation, nausea, vomiting, and dizziness, but were generally described as mild and infrequent.[5][6][19]

References

- 1. benchchem.com [benchchem.com]